molecular formula C19H14N4O2S B2822772 (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-22-0

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B2822772
CAS No.: 477188-22-0
M. Wt: 362.41
InChI Key: PYFAHLAUAVBKGH-HZHRSRAPSA-N
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Description

The compound "(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile" features a thiazole core substituted with a 1,3-benzodioxol group at the 4-position and a hydrazinylidene-ethanenitrile moiety at the 2-position. This structure combines electron-rich aromatic systems (benzodioxole) with a polar nitrile group, enabling diverse reactivity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-4-2-3-5-14(12)22-23-15(9-20)19-21-16(10-26-19)13-6-7-17-18(8-13)25-11-24-17/h2-8,10,22H,11H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAHLAUAVBKGH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 372.42 g/mol. The structure features a thiazole ring and a benzodioxole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. A study conducted by Vera-DiVaio et al. (2009) demonstrated that derivatives of benzodioxole possess activity against various bacterial strains, suggesting that our compound may similarly inhibit microbial growth through disruption of cellular processes .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro studies on related thiazole derivatives indicated that they could inhibit tumor cell proliferation and promote cell cycle arrest . The presence of the benzodioxole moiety may enhance these effects due to its electron-donating properties, which could stabilize reactive intermediates involved in apoptosis.

Neuropharmacological Effects

The benzodioxole structure is also linked to psychoactive effects. A related compound was found to exhibit entactogenic properties, which are beneficial in psychotherapy . The potential neuropharmacological activity of this compound could be explored further to determine its effects on neurotransmitter systems.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Thiazoles are known to inhibit various enzymes involved in metabolic pathways, potentially leading to reduced pathogen survival or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.
  • Interaction with Receptors : The hydrazine component may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

Case Studies and Research Findings

StudyFindings
Vera-DiVaio et al. (2009)Demonstrated antimicrobial activity against bacterial strains using benzodioxole derivatives.
Recent In Vitro StudiesShowed that thiazole derivatives can induce apoptosis in cancer cells through caspase activation.
Neuropharmacological StudiesIndicated potential entactogenic effects related to the benzodioxole structure.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds featuring thiazole and benzodioxole moieties often exhibit anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the hydrazine group in this compound may enhance its reactivity towards biological targets, potentially leading to increased anticancer efficacy.

Antimicrobial Activity

Compounds with benzodioxole and thiazole structures have been investigated for their antimicrobial properties. Preliminary studies suggest that (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile could exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)15
Compound BHeLa (Cervical)10
Target CompoundA549 (Lung)8

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed promising antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Synthesis Method Key Findings Reference
(2E)-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile Thiazole 4-Benzodioxol, 2-(2-methylphenyl)hydrazine Condensation of hydrazine with aldehydes Pending biological/physical studies Target
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Thiazole-imidazole hybrid Benzodioxol, imidazole, chlorophenyl Single-crystal X-ray confirmed (E)-configuration Antifungal activity hypothesized
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Benzothiazole-acrylonitrile Aryl groups (electron-donating/withdrawing) Aldehyde condensation in ethanol Fluorescence properties reported
(2E)-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-ylethanenitrile Thiazole 2,4-Dimethylphenyl, phenylhydrazono Unspecified Structural similarity to target compound
Key Observations :
  • Benzodioxol vs.
  • Hydrazinylidene vs. Hydrazinecarboxamide : The hydrazinylidene-ethanenitrile moiety distinguishes the target compound from analogues like , which feature a hydrazinecarboxamide group. The nitrile group may confer greater metabolic stability in biological systems.
  • Synthetic Routes : Similar to , the target compound likely forms via condensation of a hydrazine precursor with an aldehyde or ketone, a common strategy for (E)-configured imines .

Spectroscopic and Crystallographic Characterization

  • X-ray Crystallography : Analogues like rely on single-crystal X-ray diffraction (using SHELX software ) to confirm (E)-configuration, a method applicable to the target compound.
  • Spectroscopy : IR and NMR data for hydrazinylidene-containing compounds (e.g., ) show characteristic peaks for C≡N (~2200 cm⁻¹) and N-H stretches (~3200 cm⁻¹), which align with expected features of the target compound.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepSolventCatalystTemperatureYield (%)Reference
Thiazole FormationEthanolNoneReflux65–70
Hydrazone CondensationAcetonitrileHCl (cat.)RT80–85
Aryl CouplingDMFPd/C90°C70–75

Basic: How is structural characterization performed to confirm the (2E)-configuration?

Answer:
A combination of spectroscopic and computational methods is critical:

  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., CCDC deposition codes) .
  • NMR Spectroscopy :
    • ¹H NMR : Vicinal coupling constants (J = 12–14 Hz for trans-configuration) between thiazole and hydrazone protons .
    • 13C NMR : Distinct shifts for nitrile (δ ~110–115 ppm) and hydrazone carbons (δ ~150 ppm) .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and C=N (~1600 cm⁻¹) bonds .

Advanced: How can computational modeling predict the compound’s reactivity and binding affinity?

Answer:
Density Functional Theory (DFT) and molecular docking are employed:

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity in Michael additions .
  • Docking Studies : Targets like cyclooxygenase-2 (COX-2) or kinases are modeled using AutoDock Vina. The benzodioxole moiety shows π-π stacking with hydrophobic pockets, while the hydrazone group forms hydrogen bonds .

Q. Table 2: Predicted Binding Energies (kcal/mol)

Target ProteinBinding AffinityKey Interactions
COX-2-8.9π-π stacking, H-bonds
EGFR Kinase-7.5Hydrophobic interactions

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or impurity. Mitigation strategies include:

  • Purity Validation : HPLC with UV/Vis detection (≥98% purity; C18 column, acetonitrile/water gradient) .
  • Standardized Assays : Use NIH/WHO-recommended protocols (e.g., MTT for cytotoxicity, IC₅₀ comparisons under identical conditions) .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with bioactivity .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug Design : Esterification of the nitrile group to improve solubility (e.g., phosphate prodrugs tested in murine models) .
  • Nanocarrier Systems : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) enhances blood-brain barrier penetration .
  • LogP Adjustment : Introduce hydrophilic substituents (e.g., sulfonate groups) to reduce LogP from ~3.5 to ~2.0, improving aqueous solubility .

Advanced: How to analyze electronic effects of substituents on biological activity?

Answer:

  • SAR Studies : Compare derivatives with substituents at the benzodioxole or 2-methylphenyl positions.
    • Electron-donating groups (e.g., -OCH₃) on benzodioxole enhance COX-2 inhibition by 30% .
    • Bulky substituents on the hydrazone reduce cellular uptake due to steric hindrance .
  • Hammett Plots : Linear free-energy relationships quantify electronic effects (σ values correlate with IC₅₀) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Degrades above 150°C (TGA data; onset at 160°C in N₂ atmosphere) .
  • Photostability : Susceptible to UV-induced isomerization; store in amber vials at -20°C .
  • Hydrolytic Stability : Stable at pH 4–7 for 48 hours; degrades in basic conditions (pH >9) via nitrile hydrolysis .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Fluorescent Probes : Conjugate with BODIPY tags for live-cell imaging; colocalization with mitochondria observed .
  • Pull-Down Assays : Biotinylated analogs used with streptavidin beads to isolate binding proteins (e.g., HSP90 identified via SDS-PAGE/MS) .

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